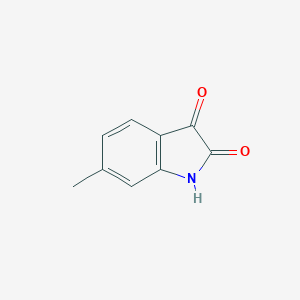

4-Methylisatin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDICASSDSSYKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-44-5 | |

| Record name | 4-Methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylisatin

Established Synthetic Routes to 4-Methylisatin

The Sandmeyer synthesis is one of the oldest and most widely employed methods for preparing isatins. scielo.br The traditional process involves the reaction of an aniline (B41778), in this case, m-toluidine, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. scielo.brbiomedres.us This forms an isonitrosoacetanilide intermediate. scielo.br Subsequent cyclization of this intermediate, typically using concentrated sulfuric acid, yields the isatin (B1672199). scielo.brlookchem.com

Modifications to the Sandmeyer methodology have been developed to address issues such as the low solubility of certain aniline derivatives. One such modification involves the use of ethanol (B145695) as a co-solvent, which has proven effective in cases where the aniline starting material is not soluble in the conventional aqueous reaction medium. scielo.br

A 2011 study detailed the synthesis of this compound via the Sandmeyer route, starting with the preparation of 4-methylisonitrosoacetanilide. This intermediate was then treated with concentrated sulfuric acid to induce cyclization and form the final product. lookchem.com Another publication described the separation of the resulting 4- and 6-methylisatin (B72448) isomers using high-speed counter-current chromatography (HSCCC). scispace.com

The Stolle synthesis provides a significant alternative to the Sandmeyer method. scielo.bramazonaws.com In this route, an aniline is reacted with oxalyl chloride to generate a chlorooxalylanilide intermediate. hilarispublisher.comscielo.br This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride etherate (BF₃·Et₂O), to afford the corresponding isatin. hilarispublisher.comscielo.brthieme-connect.com Titanium tetrachloride (TiCl₄) has also been utilized as a catalyst for the cyclization step. scielo.br

While the Stolle synthesis is a valuable method, it can result in low yields when N-alkylanilines are used as the starting material. scielo.br For instance, the synthesis of 1-methylisatin using this method gives a low yield. scielo.br

The Gassman synthesis offers another pathway to substituted isatins and involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. scielo.brhilarispublisher.com The choice of the specific synthetic approach within the Gassman methodology depends on the electronic nature of the substituents on the aniline ring. scielo.br For anilines bearing electron-withdrawing groups, the synthesis proceeds via an N-chloroaniline intermediate which then reacts with a methylthioacetate ester. scielo.br

This method is noted for producing substituted isatins in yields ranging from 40-81%. scielo.brhilarispublisher.com The process involves the conversion of an aniline to an intermediate 3-methylthiooxindole, which is then oxidized, often with N-chlorosuccinimide, followed by hydrolysis to yield the isatin. biomedres.us The Gassman procedure is also applicable to N-alkylanilines. scielo.brscielo.br

Beyond the three primary methods, other synthetic strategies for isatins have been developed. One notable example is a method based on the directed ortho-metalation (DoM) of N-pivaloyl- or N-(t-butoxycarbonyl)-anilines. scielo.brscielo.br The corresponding dianions are treated with diethyl oxalate, and subsequent deprotection and cyclization of the resulting α-ketoester intermediate yield the isatin. scielo.brhilarispublisher.com A key advantage of this method is its regioselectivity, which is particularly useful for the synthesis of 4-substituted isatins from meta-substituted anilines where the substituent is a metalation-directing group. scielo.brscielo.br

Gassman Synthesis

Derivatization Strategies at the Isatin Nucleus

The isatin scaffold, with its reactive nitrogen atom, is amenable to various derivatization reactions, allowing for the synthesis of a diverse range of functionalized molecules.

The nitrogen atom of the isatin ring can be readily functionalized through N-alkylation and N-acylation reactions. amazonaws.comajrconline.org

N-Alkylation is commonly achieved by reacting the sodium salt of isatin with an alkyl halide or sulfate. hilarispublisher.comscielo.br The isatin sodium salt is typically prepared by treating isatin with a base such as sodium hydride in a solvent like dimethylformamide (DMF) or toluene. hilarispublisher.comscielo.br Other base-solvent systems have also been employed, including potassium carbonate in DMF or acetone, and calcium hydride in DMF. hilarispublisher.comscielo.br The use of calcium hydride has been reported for the synthesis of both mono- and bis-N-alkylated isatins. hilarispublisher.com Microwave-assisted N-alkylation methods have also been developed, offering faster reaction times. hilarispublisher.com A variety of bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, CaH₂, and NaOEt can be used for N-alkylation. ajprd.com

N-Acylation of isatins is typically carried out using acyl chlorides or anhydrides. mdpi.com These reactions can be performed under various conditions, including refluxing with the acylating agent alone or in the presence of a catalyst such as perchloric acid, or a base like triethylamine (B128534) or pyridine (B92270). ajprd.com An alternative approach involves the conversion of isatin to its sodium salt with sodium hydride in toluene, followed by reaction with the acyl chloride. ajprd.com

N-Alkylation and N-Acylation Reactions

N-Methylisatin Synthesis and Reactivity

N-Methylisatin can be synthesized through several methods. One common approach involves the N-alkylation of isatin using alkylating agents like methyl iodide in the presence of a base. acs.org An electrochemical method has also been reported, where the electroreduction of isatin in the presence of methyl iodide in a solution of dry N,N-dimethylformamide/NaClO4 yields N-methylisatin in quantitative molar yield. acs.orgacs.org Another synthetic route is the metal-free synthesis from 2-amino acetophenones using I2-DMSO as a catalyst, which involves C-H bond activation and internal cyclization. dergipark.org.tr

The reactivity of N-methylisatin is characterized by its electrophilic nature, particularly at the C-3 carbonyl group, which readily undergoes nucleophilic addition. nih.gov It is a key intermediate in the synthesis of various biologically active compounds and complex heterocyclic structures. acs.org For instance, N-methylisatin is used in multicomponent reactions to produce spirooxindoles. nih.govresearchgate.net The presence of the methyl group on the nitrogen atom influences the reactivity and solubility of the isatin core.

Reactions at the Carbonyl Positions (C-2 and C-3)

The isatin scaffold possesses two distinct carbonyl groups at the C-2 and C-3 positions. The C-3 keto-carbonyl group is highly susceptible to nucleophilic attack, while the C-2 amide carbonyl reacts with nucleophiles only under specific conditions, often leading to ring-opening. nih.govscielo.br

Condensation Reactions with Carbonyl Groups

The C-3 carbonyl group of this compound readily participates in condensation reactions with active methylene (B1212753) compounds. maxapress.com For example, Knoevenagel condensation of isatins with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a common transformation. dergipark.org.trresearchgate.netresearchgate.net These reactions can be facilitated by various catalysts, including sulfonic acid functionalized silica (B1680970), under aqueous and environmentally friendly conditions. researchgate.netresearchgate.net The resulting products, such as 2-oxoindolin-3-ylidene derivatives, are valuable intermediates in organic synthesis. dergipark.org.tr

Formation of Schiff Bases and Hydrazones

This compound serves as a precursor for the synthesis of Schiff bases and hydrazones. These reactions typically involve the condensation of the C-3 carbonyl group with primary amines or hydrazine (B178648) derivatives. biomedres.usrhhz.net For instance, reacting 5-methylisatin (B515603) with substituted benzoylhydrazines in ethanol with a catalytic amount of acetic acid yields N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides. mdpi.com Similarly, Schiff bases can be formed by reacting isatin derivatives with various amines, a reaction that is often catalyzed by a few drops of glacial acetic acid. rhhz.netmdpi.com The formation of thiosemicarbazones from isatin derivatives is another important transformation in this category. scielo.br

Spiro-oxindole Formation through Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) involving this compound are a powerful tool for the synthesis of complex spiro-oxindoles. uc.ptresearchgate.net These reactions allow for the construction of structurally diverse molecules in a single step from three or more starting materials. researchgate.net

A notable example is the three-component reaction of an isatin, an amino acid, and but-2-ynedioates to form spiro-oxindole derivatives. nih.gov Lewis acid-catalyzed three-component reactions of isatins with two molecules of a 1,3-dicarbonyl compound also afford spirooxindole pyranochromenedione derivatives with high efficiency. nih.gov Furthermore, a four-component reaction of N-methylisatin, triethyl phosphonoacetate, 2-bromoacetophenone, and pyridine can produce highly diastereoselective spirocyclopropyl oxindoles. acs.org The use of N-substituted isatins, such as N-methylisatin, is often preferred in these reactions to prevent undesired side reactions under basic conditions. acs.org The structural diversity of the resulting spirooxindoles is vast, making MCRs a key strategy in medicinal chemistry and drug discovery. uc.pt

Substitutions on the Aromatic Ring (C-4, C-5, C-6, C-7)

While reactions at the carbonyl positions are common, functionalization of the aromatic ring of the isatin core provides another avenue for structural diversification.

Regioselective Functionalization Strategies

Achieving regioselective substitution on the aromatic ring of isatins can be challenging but is crucial for synthesizing specifically functionalized derivatives. Electrophilic aromatic substitution on the isatin ring typically occurs at the C-5 and C-7 positions. researchgate.net

For N-methylisatin derivatives, specific strategies have been developed for regioselective functionalization. For example, Suzuki-Miyaura reactions of 4,7-dichloro-N-methylisatin with arylboronic acids proceed with excellent site-selectivity, favoring substitution at the C-4 position due to electronic factors. rsc.orgrsc.org This provides a convenient route to 4-aryl-7-chloro-N-methylisatins. rsc.orgrsc.org The reaction conditions can be optimized to favor mono-arylation over di-arylation. rsc.org

Furthermore, the functionalization of the benzene (B151609) ring of indoles, including isatins, can be directed by the presence of a hydroxyl group. mdpi.com Chiral phosphoric acid-catalyzed Friedel-Crafts reactions of hydroxyindoles with isatins can lead to regioselective alkylation at various positions on the carbocyclic ring. mdpi.com For instance, 7-bromo substituted isatin has been shown to react with 2-(1H-indolyl)anilines to produce spiro aminals with good regioselectivity. dicp.ac.cn These methods highlight the ongoing development of sophisticated strategies to control the regiochemistry of isatin functionalization.

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings, wherein an electrophile replaces a hydrogen atom. uomustansiriyah.edu.iqmasterorganicchemistry.com The isatin core contains an aromatic ring, but its reactivity towards electrophiles is complex, influenced by the competing electronic effects of its substituents. The benzene ring is fused to a pyrrolidine-2,3-dione (B1313883) ring, which contains two carbonyl groups. These groups are strongly deactivating and act as meta-directors. Conversely, the methyl group at the C4 position is an activating group and an ortho, para-director.

The interplay of these effects governs the regioselectivity of EAS on the this compound scaffold. The activating effect of the C4-methyl group primarily directs incoming electrophiles to the ortho (C5) and para (C7) positions. While direct halogenation studies on this compound are not extensively documented, the synthesis of halogenated methylisatin derivatives provides insight into the accessible substitution patterns. For instance, compounds such as 4-chloro-7-methylisatin and 4-bromo-7-methylisatin (B1292195) are known. oakwoodchemical.comgoogle.com

The synthesis of 4-bromo-7-methylisatin is typically achieved through a multi-step sequence starting from 5-bromo-2-aminotoluene hydrochloride, which undergoes condensation with chloral hydrate and hydroxylamine hydrochloride, followed by a cyclization step catalyzed by an acid. google.com This approach builds the halogenated isatin core from a pre-functionalized precursor rather than through direct halogenation of the final heterocycle. This strategy circumvents potential challenges with selectivity and reactivity in the direct EAS of the isatin ring.

The general mechanism for EAS involves the attack of the aromatic π-electron system on a strong electrophile (e.g., Br⁺, NO₂⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iq A subsequent deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq For halogenation, a Lewis acid catalyst like FeBr₃ or AlCl₃ is often required to activate the halogen (e.g., Br₂ or Cl₂) to generate a sufficiently potent electrophile. masterorganicchemistry.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful transition metal-catalyzed method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. This reaction has been effectively applied to the isatin scaffold to introduce diverse aryl and heteroaryl substituents.

A key study demonstrated the utility of this reaction with the regioselective functionalization of 4,7-dichloro-N-methylisatin. rsc.orgresearchgate.net Researchers found that Suzuki-Miyaura coupling reactions involving various arylboronic acids proceeded with outstanding site-selectivity, with the incoming aryl group preferentially substituting the chlorine atom at the C4 position over the C7 position. rsc.orgresearchgate.net This high regioselectivity is attributed to electronic factors within the isatin substrate. rsc.org

This method provides a reliable and efficient pathway to 4-aryl-7-chloro-N-methylisatins, which would be challenging to synthesize through other routes. The reaction demonstrates broad functional group tolerance, allowing for the introduction of a variety of substituted phenyl groups.

Table 1: Examples of Suzuki-Miyaura Coupling Products from 4,7-dichloro-N-methylisatin This table is interactive. Click on the headers to sort.

| Arylboronic Acid Moiety | Product at C4-Position |

|---|---|

| 4-Acetylphenyl | 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione rsc.org |

| 4-Chlorophenyl | 7-chloro-4-(4-chlorophenyl)-1-methylindoline-2,3-dione rsc.org |

| 4-Ethoxyphenyl | 7-chloro-4-(4-ethoxyphenyl)-1-methylindoline-2,3-dione rsc.org |

| 4-Vinylphenyl | 7-chloro-1-methyl-4-(4-vinylphenyl)indoline-2,3-dione rsc.org |

This regioselective coupling highlights the power of palladium catalysis to achieve specific functionalization of the isatin core, providing access to a wide range of derivatives for further chemical exploration.

Catalytic Approaches in this compound Synthesis and Derivatization

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, control stereochemistry, and reduce environmental impact. The synthesis and derivatization of this compound and related compounds have significantly benefited from advances in organocatalysis, transition metal catalysis, and enabling technologies like microwave irradiation and continuous flow processing.

Organocatalysis in Isatin-Based Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of isatin chemistry, organocatalysts are widely used to control the stereochemical outcome of reactions involving the electrophilic C3-carbonyl group.

A notable application involves the asymmetric aldol (B89426) reaction between this compound and acetone. rsc.org Studies have shown that the position of substituents on the isatin ring significantly impacts both the yield and the enantioselectivity of the reaction. Using this compound, researchers achieved high enantiomeric excesses (ee), demonstrating effective stereocontrol by the organocatalyst. rsc.org

The mechanism of many of these reactions involves bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, which can activate both the nucleophile and the isatin electrophile simultaneously through non-covalent interactions like hydrogen bonding. mdpi.commetu.edu.tr Other successful organocatalytic transformations involving the isatin core include:

Biginelli-like Reactions: BINOL-based phosphoric acids have been used to catalyze the reaction between N-substituted isatins, alkyl acetoacetates, and urea (B33335) to produce enantioenriched spiro[indoline-pyrimidine]-dione derivatives. polimi.it

Sulfa-Michael Additions: Quinine-derived squaramide catalysts have been employed for the asymmetric addition of thiols to isatin-derived nitroalkenes, yielding products with good enantioselectivity. metu.edu.tr

These examples underscore the capacity of organocatalysis to generate complex and stereochemically defined molecules from isatin precursors like this compound.

Transition Metal Catalysis for Functional Group Introduction

Transition metals are indispensable catalysts in organic synthesis due to their ability to activate a wide range of substrates and facilitate bond formations. chemistrydocs.com Beyond the Suzuki-Miyaura coupling discussed previously, various transition metals are used to catalyze diverse transformations of the isatin scaffold, particularly in the synthesis of spirooxindoles, a class of compounds with significant biological activity. rsc.org

Several catalytic systems have been developed:

Silver (Ag) Catalysis: Silver nanoparticles have been used as an efficient catalyst for the one-pot, three-component condensation reaction of isatins, β-dicarbonyl compounds, and enamines in water, leading to spirooxindole derivatives in high yields and short reaction times. rsc.org

Gold (Au) Catalysis: Gold catalysts can act as Lewis acids to activate the C3-carbonyl of isatin, facilitating nucleophilic attack. This has been applied to the synthesis of spirooxindoles through the reaction of isatin with nucleophiles like 4-hydroxycoumarin. rsc.org

Nickel (Ni) Catalysis: A magnetic nanocatalyst, MnFe₂O₄@NH₂@2AB-Ni, has been developed for the eco-friendly synthesis of spiro-pyrimidine-dione-oxindoles via a multicomponent reaction in water. The catalyst's magnetic properties allow for easy recovery and reuse. rsc.org

These methods showcase the versatility of transition metal catalysis in constructing complex molecular architectures from isatin building blocks, often with high efficiency and under environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an enabling technology that utilizes microwave irradiation to heat reactions rapidly and efficiently. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

The synthesis of isatin derivatives has been shown to benefit significantly from this technology. For example, the preparation of N-alkylisatin-β-thiocarbohydrazones from N-methylisatin and thiocarbohydrazide (B147625) was performed under microwave irradiation. ijoer.com The reaction, conducted in acidified water, reached completion in 5-15 minutes, yielding products in 70-80% yield. ijoer.com This represents a substantial acceleration compared to traditional reflux methods.

The advantages of MAOS are not limited to a single reaction type but have been demonstrated across a range of syntheses involving the isatin core, including multicomponent reactions to form other heterocyclic systems. researchgate.netnih.gov The efficiency and speed of microwave-assisted synthesis make it a valuable tool for the rapid generation of libraries of this compound derivatives for chemical and biological screening.

Continuous Flow Synthesis Methods

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, is revolutionizing chemical manufacturing, particularly in the pharmaceutical industry. aurigeneservices.com This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, improved reproducibility, and seamless scalability. aurigeneservices.com

The synthesis of methylisatin isomers has been successfully translated to continuous flow systems. A prime example is the synthesis of 7-methylisatin (B72143) via the Sandmeyer reaction route. By replacing a conventional batch reactor with a microfluidic flow system, researchers were able to:

Reduce the reaction time from 6 hours to just 45 minutes.

Furthermore, industrial-scale routes, such as the acid-catalyzed cyclization of N-(2-methylphenyl)hydroxylamine intermediates, have been adapted to continuous flow reactors. This approach improves heat transfer, minimizes the formation of side products, and allows for high throughput, demonstrating the industrial viability of flow chemistry for the production of isatin-based compounds. These principles are directly applicable to the synthesis of this compound and its derivatives, offering a pathway to safer, more efficient, and scalable production.

Table 2: List of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 71131 |

| 4-Bromo-5-methylisatin | 3028325 |

| 4-Bromo-7-methylisatin | 11475734 |

| 4-Chloro-7-methylisatin | 11330369 |

| 4-Fluoro-7-methylisatin | 121753 |

| N-Methylisatin | 12278 |

| 4,7-dichloro-N-methylisatin | 57467655 |

| Acetone | 180 |

| Thiourea | 2723790 |

| 4-hydroxycoumarin | 5281537 |

| Chloral hydrate | 2707 |

| Hydroxylamine hydrochloride | 657850 |

Application of Ionic Liquids and Nanoporous Catalysts

The pursuit of greener and more efficient chemical processes has led to the exploration of novel catalytic systems for the synthesis and transformation of isatin derivatives. Ionic liquids (ILs) and nanoporous materials have emerged as significant players in this field, offering advantages in terms of reaction control, catalyst recyclability, and environmental friendliness. dcu.iechemmethod.com

Ionic liquids, which are salts with melting points near room temperature, are not merely alternative solvents but can actively participate in and influence the course of a reaction. dcu.ienih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable chemical characteristics, make them ideal for various synthetic applications. chemmethod.comscielo.org.mx For instance, the reaction of isatins with indoles can be precisely controlled by the choice of the ionic liquid catalyst. Investigations have shown that while some ionic liquids like N,N,N,N-tetramethylguanidinium trifluoroacetate (B77799) (TMGTf) or [BMIM][BF4]–LiCl halt the reaction at the intermediate stage to yield 3-indolyl-3-hydroxyindolin-2-ones, others like N,N,N,N-tetramethylguanidinium trifluoroacetate (TMGT) facilitate a subsequent Friedel–Crafts substitution to produce symmetrical 3,3-di(indol-3-yl)indolin-2-ones. nih.gov This differential reactivity allows for a controlled, stepwise synthesis of unsymmetrical products. nih.gov

The following table summarizes the catalytic effect of different ionic liquids on the reaction between isatin and indole (B1671886).

| Ionic Liquid Catalyst | Reaction Product | Reaction Stage |

| [BMIM][BF4]–LiCl | 3-indolyl-3-hydroxyindolin-2-one | Addition |

| TMGTf | 3-indolyl-3-hydroxyindolin-2-one | Addition |

| TMGT | 3,3-di(indol-3-yl)indolin-2-one | Addition & Friedel–Crafts Substitution |

This table illustrates how the choice of ionic liquid can direct the reaction pathway, enabling controlled synthesis of specific products. Data sourced from nih.gov.

Nanoporous catalysts represent another frontier in advanced synthetic methodologies. These solid-state materials, such as functionalized mesoporous silica (e.g., SBA-15), offer high surface areas, uniform pore structures, and excellent stability. nih.govresearchgate.net They can act as robust supports for catalytic species or be functionalized to serve as catalysts themselves. nih.gov A notable example is the synthesis of an isatin-functionalized SBA-15 (SBA-Pr-IS), where the isatin moiety is chemically grafted onto the silica framework. researchgate.net Characterization confirmed the successful attachment of the organic group without compromising the ordered pore structure of the SBA-15 material. researchgate.net Such hybrid materials exhibit good stability and can be recycled, making them efficient and sustainable heterogeneous catalysts for various chemical transformations. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For this compound and its related compounds, various experimental and theoretical techniques have been employed to unravel the underlying reaction mechanisms.

A classic route to this compound is the Sandmeyer cyclization of 4-methylisonitrosoacetanilide. lookchem.com The mechanism of this critical cyclization step has been investigated using techniques like electrospray ionization mass spectrometry (ESI-MS), which allows for the detection of short-lived reaction intermediates. lookchem.com This method facilitates the real-time monitoring of the reaction, providing direct evidence for the species involved and the sequence of their formation and consumption. lookchem.com The cyclization of 3-substituted anilines via the Sandmeyer procedure can potentially yield a mixture of two isomers: the 4-substituted and the 6-substituted isatin. researchgate.net The reaction pathway involves the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to form the final isatin ring structure. lookchem.comresearchgate.net

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level. mdpi.com Methods like Density Functional Theory (DFT) are widely used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the most favorable course of a reaction. researchgate.netacs.org

For example, the mechanism of the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed insertion of N-methylisatin into aryl difluoronitromethyl ketones has been studied computationally. acs.org The calculations revealed two possible pathways, attacking either the α- or β-carbonyl group of the isatin. The results showed that the pathway involving the attack on the β-carbonyl carbon is significantly more favorable energetically, with a lower energy barrier (0.4 kcal/mol) compared to the α-carbonyl pathway (3.7 kcal/mol). acs.org This computational prediction aligns perfectly with the experimentally observed formation of the 3,3-disubstituted oxindole (B195798) as the major product, thus explaining the reaction's chemoselectivity. acs.org

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Thermodynamic Stability of Intermediate |

| α-carbonyl attack | 3.7 | Less stable |

| β-carbonyl attack | 0.4 | More stable |

This table shows the computationally predicted energy barriers for two competing reaction pathways involving N-methylisatin, demonstrating how theoretical calculations can explain experimental outcomes. Data sourced from acs.org.

Furthermore, computational tools like molecular docking and molecular dynamics simulations are used to predict how methylisatin derivatives interact with biological targets, such as enzymes. mdpi.com These studies help in designing new molecules by analyzing binding affinities and the stability of the molecule-enzyme complex, providing mechanistic insights into their potential biological activity. mdpi.com

The Hammett equation is a cornerstone of physical organic chemistry, providing a method to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that connects the reaction rates or equilibrium constants of a series of reactions to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the reference value for the unsubstituted parent compound. wikipedia.org The substituent constant, σ, is a measure of the electronic effect (electron-donating or electron-withdrawing) of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. wikipedia.orgcsbsju.edu

The sign and magnitude of the reaction constant, ρ, provide valuable mechanistic information:

ρ > 1: The reaction is highly sensitive to substituent effects, and a negative charge is built up in the transition state (or a positive charge is lost). wikipedia.org

0 < ρ < 1: The reaction shows less sensitivity to substituents than the ionization of benzoic acid, with a buildup of negative charge. wikipedia.org

ρ < 0: The reaction is favored by electron-donating groups, indicating the buildup of a positive charge in the transition state.

By performing a Hammett analysis on a series of reactions involving derivatives of this compound (e.g., with different groups on the aromatic ring), one could elucidate details about the transition state. A linear plot of log(k/k₀) versus σ would indicate that the electronic effects of the substituents are the primary factor governing the reaction rate, providing deep insight into the charge distribution and nature of the rate-determining step of the mechanism. csbsju.edu

Advanced Research in Medicinal Chemistry and Biological Applications of 4 Methylisatin Derivatives

Pharmacological Profiles and Therapeutic Potential

The isatin (B1672199) scaffold, a privileged bicyclic indole (B1671886) structure, has garnered significant attention in medicinal chemistry due to its presence in various natural sources and its synthetic accessibility. tandfonline.comkent.ac.uk Isatin and its derivatives, including 4-methylisatin, exhibit a wide spectrum of pharmacological properties, serving as a versatile template for the design of novel therapeutic agents. tandfonline.comkent.ac.uknih.gov These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and antiviral agents. tandfonline.comnih.gov

Derivatives of isatin have shown considerable promise as anticancer agents, with some compounds advancing to preclinical and clinical trials. nih.govresearchgate.net Their mechanisms of action are diverse, often involving the inhibition of crucial cellular proteins, interaction with DNA, and the generation of reactive oxygen species (ROS) that lead to oxidative damage in cancer cells. nih.govresearchgate.net The isatin core is a key component in the development of drugs targeting various cancers, including apoptosis-resistant types. nih.govresearchgate.net

A significant mechanism through which isatin derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. mdpi.com Overexpression of CDKs, particularly CDK2, is frequently linked to the uncontrolled cell proliferation characteristic of cancer, making CDK2 a valuable therapeutic target. mdpi.com The oxindole (B195798) core of isatin is known to interact effectively with the active site of CDK2, blocking the enzyme's function and thereby preventing cell cycle progression. mdpi.com

Molecular docking studies of 5-methylisatin (B515603) derivatives, which are structurally similar to this compound derivatives, reveal that these compounds can fit snugly into the hydrophobic pocket of the CDK2 active site. mdpi.com This binding is stabilized by hydrogen bonds with key amino acid residues like glutamic acid (GLU 81) and leucine (B10760876) (LEU 83), as well as hydrophobic interactions with isoleucine (ILE 10) and phenylalanine (PHE 80, PHE 82). mdpi.com Certain isatin-based compounds have demonstrated potent inhibitory activity against CDK2, which can induce cell cycle arrest and apoptosis in a variety of cancer cell lines. researchgate.net For instance, some isatin-hydrazino-benzenesulfonamides have shown antiproliferative activity against several cancer cell lines through the inhibition of CDK2. nih.gov Similarly, select isatin derivatives have displayed higher inhibitory effects against CDK2 than reference compounds like indirubin. researchgate.net

The structural similarities among various CDKs mean that isatin derivatives may also inhibit other kinases like CDK1, CDK5, CDK7, CDK8, CDK9, and CDK12. mdpi.com However, specific substitutions on the isatin scaffold can confer selectivity. For example, certain 6-substituted purine (B94841) derivatives have been shown to be up to 2000-fold more selective for CDK2 over CDK1. acs.orgacs.org This high degree of selectivity is attributed to the inhibitor's ability to stabilize a specific conformation of the glycine-rich loop in the ATP binding pocket of CDK2, a conformation not observed in CDK1. acs.orgacs.org

Isatin derivatives have demonstrated significant antiproliferative and cytotoxic activity against a broad spectrum of human cancer cell lines. nih.govresearchgate.net These compounds have shown efficacy against both apoptosis-sensitive and apoptosis-resistant cancers. nih.govresearchgate.net Research has documented the potent effects of various isatin hybrids and derivatives on cell lines derived from leukemia, lung, prostate, breast, colon, and liver cancers, among others. researchgate.netresearchgate.netresearchgate.net

For example, isatin-based heterocyclic compounds have been found to suppress the proliferation of apoptosis-resistant cell lines such as U373 (glioma), A549 (lung), SK-MEL-28 (melanoma), and OE21 (esophageal). nih.govresearchgate.net Similarly, high cytotoxic activity has been observed for N-1,2,3-triazole–isatin hybrids against colon cancer (SW480), lung adenocarcinoma (A549), and breast cancer (MCF7 and MDA-MB-231) cell lines, with some compounds showing activity an order of magnitude better than the standard chemotherapeutic agent cisplatin. rsc.org

The table below summarizes the antiproliferative activity of various isatin derivatives against different cancer cell lines as reported in the literature.

| Derivative Class | Cancer Cell Line | Effect | Reference(s) |

| Isatin-based heterocycles | U937, THP-1 (Leukemia) | Significant antiproliferative activity | researchgate.net |

| Isatin-based heterocycles | A549 (Lung), PC-3 (Prostate) | Significant antiproliferative activity | researchgate.net |

| Isatin-based heterocycles | MCF7 (Breast) | Significant antiproliferative activity | researchgate.net |

| Isatin-Imine Hybrids | HepG2 (Liver), HCT-116 (Colon) | Antiproliferative activity (IC50 <10–100 µM) | nih.gov |

| Isatin-Imine Hybrids | CACO (Colon), MCF-7 (Breast) | Antiproliferative activity (IC50 <10–100 µM) | nih.gov |

| N-1,2,3-triazole–isatin hybrids | SW480 (Colon), A549 (Lung) | High cytotoxic activity | rsc.org |

| N-1,2,3-triazole–isatin hybrids | MCF7, MDA-MB-231 (Breast) | High cytotoxic activity | rsc.orgmdpi.com |

| N-Alkylisatins | U937, Jurkat (Leukemia/Lymphoma) | Sub-micromolar IC50 values | acs.org |

| Isatin–podophyllotoxin hybrids | HepG2, Caco-2, A549 | Significant cytotoxic activity | researchgate.net |

The anticancer potency of isatin derivatives is highly dependent on their structural features, and extensive structure-activity relationship (SAR) studies have provided insights for designing more effective agents. nih.govresearchgate.net Modifications at several positions of the isatin scaffold, including the N-1, C-3, and C-5 positions, significantly influence their biological activity. nih.govresearchgate.netacs.org

N-1 Position: Substitution at the nitrogen atom (N-1) of the isatin ring is a key strategy for enhancing anticancer activity. The introduction of a benzyl (B1604629) group at this position has been shown to lead to more active derivatives. nih.gov SAR studies on N-alkylisatins indicated that incorporating an aromatic ring via a one or three-carbon linker at N-1 enhanced cytotoxicity compared to simple alkyl substituents. acs.org

C-3 Position: Modifications at the C-3 carbonyl group can dramatically increase potency. For example, certain changes at this position have resulted in a 300-fold increase in potency against Jurkat T lymphocytes. researchgate.net

C-5 Position: The nature of the substituent at the C-5 position plays a crucial role. The presence of electron-donating groups at C-5 has been correlated with strong antitumor activity against liver cancer (HepG2) cells. researchgate.net Conversely, for N-alkylisatins, electron-withdrawing groups substituted at the meta or para position of a benzyl ring at N-1 were favored over an ortho orientation. acs.org

Hybrid Molecules: Creating hybrid molecules by combining the isatin scaffold with other pharmacologically active moieties is a common and effective approach. nih.gov For instance, isatin-triazole hydrazones have been developed as potent inhibitors of Microtubule affinity-regulating kinase 4 (MARK4), which is associated with breast and hepatocellular cancers. nih.gov

These SAR studies underscore that rational modifications of the isatin core, such as the introduction of specific lipophilic or hydrophilic groups and appropriate coordinating groups, are essential for developing new anticancer agents with improved efficacy and selectivity. nih.govresearchgate.net

The isatin scaffold is a valuable pharmacophore for the development of agents to combat a wide range of pathogenic microbes. kent.ac.uknih.gov Isatin derivatives have been reported to possess broad-spectrum antibacterial, antifungal, and antiviral properties. nih.govnih.gov The first clinically used synthetic antiviral agent, Methisazone (N-methylisatin-β-thiosemicarbazone), highlights the historical importance of this chemical class in antimicrobial research. nih.govscispace.com

A critical challenge in modern medicine is the emergence of drug-resistant microbial strains. Isatin and its derivatives have shown promising activity against these challenging pathogens, including multidrug-resistant (MDR) bacteria. wisdomlib.orgmdpi.com

Antibacterial Activity: Isatin-based compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including resistant variants. nih.govwisdomlib.org

Methicillin-resistant Staphylococcus aureus (MRSA): Thymol-isatin hybrids have been investigated for their activity against MRSA. mdpi.com

Multidrug-Resistant Bacteria: Isatin-pyrimidine hybrids showed effective activity against MDR and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with low minimum inhibitory concentration (MIC) values. mdpi.com In another study, isatin-hydrazono derivatives were active against a panel of multidrug-resistant bacteria, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, and Pseudomonas aeruginosa. wisdomlib.org

Campylobacter species: Isatin itself has demonstrated effectiveness against antibiotic-resistant Campylobacter jejuni and Campylobacter coli strains, with MIC values as low as <1.0 to 16.0 µg/mL, suggesting its potential for treating infections caused by these bacteria. mdpi.com

Antifungal Activity: Certain isatin derivatives exhibit potent antifungal activity. An isatin-thiadiazole hybrid showed fourfold greater antifungal potency against Aspergillus fumigatus compared to the standard drug Amphotericin B. nih.gov Schiff and Mannich bases of isatin have also demonstrated equipotent activity against Aspergillus niger when compared to standard treatments. wisdomlib.org

Antiviral Activity: The antiviral potential of isatin derivatives extends to several pathogenic viruses.

SARS-CoV: A 5-fluoro derivative of an isatin-benzenesulphonamide hybrid provided 45% maximum protection against the replication of SARS-CoV in Vero cells. nih.govscispace.com

SARS-CoV-2: More recently, sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives have been developed as inhibitors of the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication. tandfonline.comkent.ac.ukfigshare.com One such derivative exhibited a promising inhibitory concentration (IC50) of 0.249 µM against the enzyme and inhibited viral proliferation in cells with an IC50 of 4.33 µg/mL. tandfonline.comkent.ac.ukfigshare.com

Hepatitis C Virus (HCV): A 5-fluoro isatin derivative was found to inhibit HCV RNA synthesis at a concentration of 6 μg/ml. nih.govscispace.com

These findings highlight the potential of the isatin scaffold as a starting point for the development of novel antimicrobial agents capable of overcoming existing drug resistance mechanisms. nih.govmdpi.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)

The antimicrobial effects of this compound derivatives are multifaceted, primarily involving enzyme inhibition and disruption of bacterial cell membranes. The core structure of isatin and its derivatives allows for interactions with various biological targets within microbial cells.

One of the primary mechanisms is enzyme inhibition . Isatin derivatives can bind to the active sites of essential bacterial enzymes, thereby blocking their catalytic activity and disrupting vital cellular processes. For instance, some derivatives have been shown to inhibit peptidoglycan glycosyltransferase (PGT), an enzyme crucial for the synthesis of the bacterial cell wall. rsc.org The inhibition of such enzymes compromises the structural integrity of the cell wall, leading to cell death.

Another significant mechanism is membrane disruption . The cationic and amphipathic nature of certain antimicrobial peptides (AMPs), a class of molecules whose action can be mimicked by some synthetic compounds, is a key factor in their ability to interact with and disrupt microbial membranes. frontiersin.org This interaction can lead to the formation of pores or channels in the membrane, causing leakage of intracellular contents and ultimately cell lysis. biorxiv.org Some isatin derivatives may operate through a similar mechanism, where their chemical structure facilitates interaction with the lipid bilayer of bacterial membranes. This can lead to increased membrane permeability and depolarization. biorxiv.org The presence of a toxophorically important imine group (-C=N) in some thiosemicarbazone derivatives of isatin is thought to contribute to their antimicrobial activity by forming hydrogen bonds with active centers of cellular constituents, thereby interfering with normal cell processes. scirp.org

Furthermore, some antimicrobial agents can trigger the release of autolysins, which are bacterial enzymes that degrade the cell wall, leading to cell lysis. explorationpub.commdpi.com While direct evidence for this compound derivatives is specific, the broader class of isatin-related compounds has been shown to interfere with various cellular structures and pathways. nih.gov

SAR Studies in Antimicrobial Agents

Structure-Activity Relationship (SAR) studies of this compound derivatives have provided valuable insights for designing more potent antimicrobial agents. periodicodimineralogia.it These studies systematically evaluate how modifications at different positions of the isatin scaffold influence biological activity.

Key findings from SAR studies on isatin derivatives include:

Substitutions at the C-5 Position: The introduction of different substituents at the C-5 position of the isatin ring has a significant impact on antimicrobial activity. For example, in a series of isatin–ferrocene conjugates, the introduction of electron-withdrawing groups like fluoro and chloro at the C-5 position generally improved growth inhibition against T. vaginalis. acs.org In contrast, a methyl group at this position sometimes led to a decrease in activity. acs.org

Modifications at the N-1 Position: Alterations at the N-1 position of the isatin ring can also modulate antimicrobial potency. Systematic modifications at this position, along with C-3 and C-5, have been shown to maximize antimicrobial and enzyme inhibitory activities. rsc.org

Variations at the C-3 Position: The C-3 position is a common site for modification. The introduction of different side chains, such as thiosemicarbazones, can significantly enhance antimicrobial effects. periodicodimineralogia.it For instance, replacing a guanidine (B92328) moiety with thiosemicarbazide (B42300) at the C-3 site of certain isatin derivatives resulted in a significant reduction of in vitro enzymatic inhibitory activity. rsc.org

Linker Length in Hybrid Molecules: In hybrid molecules where the isatin scaffold is connected to another pharmacophore, the length of the linker plays a crucial role. In one study of isatin–ferrocene conjugates, the antitrichomonad activity improved as the alkyl chain linker length increased from two to four carbons, but a further increase in length reduced the activity. acs.org

These SAR studies underscore the importance of the substituents at the N-1, C-3, and C-5 positions for optimizing the antimicrobial properties of isatin derivatives. rsc.orgperiodicodimineralogia.it

Anti-tubercular Activity

Derivatives of this compound are part of the broader class of isatin compounds that have shown promising anti-tubercular activity against Mycobacterium tuberculosis (MTB). The isatin scaffold is considered a valuable starting point for the development of new anti-TB drugs. nih.govmdpi.com

Several studies have synthesized and evaluated isatin derivatives for their ability to inhibit the growth of M. tuberculosis H37Rv and multidrug-resistant (MDR-TB) strains. mdpi.comnih.gov For example, certain 3-p-(p-(alkoxycarbonyl) phenyl) carbamoyl) phenyl) imino-1-aminomethyl-2-indolinones have been successfully tested against M. tuberculosis H37Rv. biomedres.us

SAR studies have revealed that modifications at various positions of the isatin ring are crucial for anti-TB potency. mdpi.com

Hybrid Molecules: The creation of hybrid molecules by linking the isatin scaffold to other known antimycobacterial agents has yielded potent compounds.

Isatin-ciprofloxacin hybrids have demonstrated excellent antitubercular potential, with one such hybrid showing 4- and 8-fold more activity than ciprofloxacin (B1669076) and rifampicin (B610482), respectively, against MTB H37Rv. nih.gov

Isatin-moxifloxacin conjugates also displayed significant inhibitory potential against both drug-sensitive and multidrug-resistant M. tuberculosis strains. nih.gov

Mono-isatin-gatifloxacin derivatives were found to be more potent than the corresponding bis-isatin-gatifloxacin hybrids, with one compound showing two-fold more potency than gatifloxacin (B573) and rifampicin against MTB H37Rv. mdpi.com

Substitutions on the Isatin Ring:

In a series of bis-isatin hybrids, a fluorine atom at the C-5 position and a thiosemicarbazide group at the C-3 position were found to be ideal for anti-TB activity. mdpi.com

Spiro[indole-thiazolidine] hybrids have also been investigated, with one derivative showing good activity against the H37Rv strain. mdpi.com

The following table summarizes the anti-tubercular activity of selected isatin derivatives:

Antimalarial and Antileishmanial Properties

The isatin scaffold has been explored for the development of compounds with activity against parasitic protozoa, including those that cause malaria and leishmaniasis. nih.govajgreenchem.com

Antimalarial Activity:

Isatin derivatives have demonstrated potential as antimalarial agents. researchgate.net Hybrid molecules combining the isatin core with other known antimalarial pharmacophores, such as 4-aminoquinoline (B48711), have been synthesized and evaluated. These hybrids have shown anti-plasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net One study reported a series of 4-aminoquinoline isatin derivatives with IC₅₀ values in the micromolar and sub-micromolar ranges against different P. falciparum strains. researchgate.net A derivative of N-methyl-isatin, CH3ISACN, exhibited good antiplasmodial activity against the W2 strain of P. falciparum. malariaworld.org

Antileishmanial Activity:

Isatin derivatives have also been investigated for their antileishmanial properties. nih.gov

Quinoline-isatin hybrids have shown promising in vitro activity against Leishmania major promastigotes and amastigotes, with some compounds exhibiting superior activity to the reference drug miltefosine. researchgate.net The most active of these compounds are thought to exert their effect through an antifolate mechanism, targeting dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). researchgate.net

Coumarin-isatin hybrids have also been found to be active against Leishmania tropica promastigotes and amastigotes at micromolar concentrations. researchgate.net

Other studies have identified isatin derivatives with significant in vitro potency against various Leishmania species, including L. major, L. tropica, and L. donovani. researchgate.net

Antiviral Activities, including SARS-CoV-2 Main Protease Inhibition

Isatin derivatives have a long history of investigation for their antiviral properties, with renewed interest in their potential to inhibit SARS-CoV-2. nih.gov

Early research identified isatin-β-thiosemicarbazone (methisazone) as one of the first synthetic antiviral agents with clinical use. nih.govscispace.com Since then, various isatin derivatives have been evaluated against a range of viruses. biomedres.us

SARS-CoV-2 Main Protease (Mpro) Inhibition:

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a key target for antiviral drug development. nih.govaphrc.org Several studies have focused on developing isatin-based inhibitors of SARS-CoV-2 Mpro.

Novel triazolo-isatin derivatives have been synthesized and shown to inhibit Mpro. aphrc.org One particularly promising sulphonamide derivative, compound 6b , exhibited a strong inhibitory effect on Mpro with an IC₅₀ value of 0.249 µM. nih.govaphrc.orgnih.gov This compound also inhibited viral cell proliferation with an IC₅₀ of 4.33 µg/mL and showed a favorable safety profile. nih.govresearchgate.net In silico analysis confirmed that this derivative interacts effectively with key residues in the active site of the main protease. aphrc.orgresearchgate.net

Another study evaluated 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide and its derivatives for antiviral activity against SARS-CoV. nih.gov The 5-fluoro derivative, SPIII-5F, showed the highest protection (45%) against the replication of SARS-CoV in Vero cells. nih.govscispace.com

The following table presents data on the anti-SARS-CoV-2 activity of a notable isatin derivative:

Central Nervous System (CNS) Activities

Isatin and its derivatives have been extensively studied for their anticonvulsant properties. srce.hr These compounds have shown efficacy in various preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. srce.hrmui.ac.ir

A new series of isatin-based derivatives, specifically (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, demonstrated significant anticonvulsant activity in both MES and PTZ models in mice. mui.ac.ir

SAR studies have provided insights into the structural requirements for anticonvulsant activity:

Methoxylated Derivatives: All methoxylated derivatives (4j, 4k, 4l) in one study showed significant anti-seizure activity in the MES model. mui.ac.ir Compounds with methoxy (B1213986) groups at the ortho (4j) and para (4l) positions also demonstrated potent activity against PTZ-induced seizures. mui.ac.ir

Semicarbazone Moiety: Semicarbazones of isatin containing a hydrophobic aryl ring and two electron-donating atoms have shown activity in both MES and scPTZ screens. semanticscholar.org

Halogen Substitution: Halogen-substituted isatin semicarbazones have been synthesized to study the role of hydrogen bonding in anticonvulsant activity. srce.hr Compounds with 4-bromo and 2-chloro substitutions showed promising activity in MES, scPTZ, and subcutaneous strychnine (B123637) (scSTY) induced tests. srce.hr

The following table summarizes the anticonvulsant activity of some isatin derivatives:

Antidepressant and Anxiolytic Potential

Derivatives of isatin, a class to which this compound belongs, have been investigated for their potential effects on the central nervous system, including antidepressant and anxiolytic activities. Isatin itself is recognized as an endogenous inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. acs.orgpkheartjournal.comnih.gov The core isatin structure is considered a valuable scaffold in the design of compounds with potential antidepressant properties. researchgate.net

Interaction with Monoamine Oxidase (MAO)

Isatin and its derivatives are known for their interaction with monoamine oxidase (MAO), an enzyme that plays a key role in the catabolism of neuroamines. acs.org Isatin acts as a reversible inhibitor of MAO and shows greater selectivity for MAO-B over MAO-A. acs.org This inhibition of MAO-B by isatin can lead to increased dopamine (B1211576) levels in the brain. acs.org

The structural features of isatin derivatives significantly influence their MAO inhibitory activity. For instance, the introduction of a methyl group at the N-1 position of the isatin ring has been shown to increase the affinity for MAO-B. acs.org The IC50 value for N-methyl isatin has been reported as 7.9 ± 0.4 μM. acs.org Co-administration of isatin with MAO inhibitors like selegiline (B1681611) or clorgyline has demonstrated a similar profile in increasing dopamine release. nih.gov It is important to note that MAO-A inhibitors can have significant side effects when interacting with certain foods and drugs. acs.orgnih.gov

Anti-inflammatory and Antioxidant Properties

This compound and its derivatives have demonstrated potential as anti-inflammatory and antioxidant agents. lbaochemicals.comontosight.ai The isatin scaffold is a key component in the development of compounds with these properties. pkheartjournal.comresearchgate.netmdpi.com For example, certain 5-methylisatin derivatives have shown significant anti-inflammatory activity. researchgate.net The introduction of specific substituents, such as a bromo group at the C-5 position of the isatin moiety, has been found to enhance anti-inflammatory potential. pkheartjournal.comresearchgate.net

In terms of antioxidant activity, various isatin derivatives have been evaluated. researchgate.netfarmaciajournal.comresearchgate.net Studies on new 5-methylisatin-thiosemicarbazones have explored their antioxidant properties, with some compounds showing notable radical scavenging effects. researchgate.net The antioxidant capacity of these compounds can be influenced by the nature and position of substituents on the isatin core. researchgate.net For instance, research has indicated that methoxy-containing structures may exhibit higher antioxidant effects compared to those with halogens. researchgate.net

Enzyme Inhibition Studies (e.g., urease, α-glucosidase, DNA gyrase)

Derivatives of this compound have been the subject of various enzyme inhibition studies, revealing their potential to target a range of enzymes.

Urease Inhibition: Isatin-derived thiosemicarbazones have been identified as urease inhibitors. researchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in conditions like peptic ulcers. nih.govresearchgate.net Structure-activity relationship studies of N4-substituted 5-nitroisatin-3-thiosemicarbazones revealed that the electronic effects of the substituents are crucial for their urease inhibitory potential. researchgate.net

α-Glucosidase Inhibition: Isatin-thiazole derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govtubitak.gov.trnih.gov Inhibition of this enzyme is a therapeutic strategy for managing diabetes. tubitak.gov.tr In a series of novel isatin-thiazole derivatives, a compound bearing a hydroxyl group at the 4-position of a phenyl ring and a 2-fluorobenzyl substituent at the N1-position of 5-methylisatin demonstrated the highest inhibitory activity with an IC50 value of 5.36 ± 0.13 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov Molecular docking studies suggest that these compounds interact with the enzyme through hydrophobic interactions, hydrogen bonding, and other interactions. nih.gov

DNA Gyrase Inhibition: Isatin derivatives have also been investigated as potential inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication. researchgate.neteurekaselect.comnih.gov The isatin nucleus is considered a valuable scaffold for designing DNA gyrase inhibitors. researchgate.net For instance, 3‐[(1H‐pyrazol‐3‐yl)imino]indolin‐2‐one derivatives have shown promising bactericidal and fungicidal activities, with the most active compounds exhibiting inhibition potency against DNA gyrase comparable to ciprofloxacin. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Impact of Substituent Position and Nature on Bioactivity

The biological activity of this compound derivatives is significantly influenced by the position and chemical nature of substituents on the isatin core. mdpi.comperiodicodimineralogia.it Structure-Activity Relationship (SAR) studies have provided critical insights into how modifications at various positions (N-1, C-3, C-5, and C-7) affect the pharmacological properties of these compounds. mdpi.comperiodicodimineralogia.it

For instance, in the context of monoamine oxidase (MAO) inhibition, a hydroxyl group at the C-5 position of isatin enhances selectivity for MAO-A, while substitutions at the C-3 and N-1 positions with an oxo and methyl group, respectively, increase affinity for MAO-B. acs.org In the development of anti-inflammatory agents, the presence of an electron-withdrawing bromo substituent at the C-5 position of the isatin ring has been shown to significantly increase anti-inflammatory potential. pkheartjournal.com

Regarding α-glucosidase inhibition, the substitution pattern on the isatin ring and associated moieties is pivotal. One study found that a 4-methyl derivative established more and stronger molecular contacts with the enzyme compared to its 3-methyl counterpart, indicating greater selectivity. researchgate.net Another study on isatin-thiazole derivatives identified that a compound with a hydroxyl group at the 4-position of a phenyl ring and a 2-fluorobenzyl group at the N1-position of 5-methylisatin had the highest inhibitory activity. nih.gov

In the design of CDK2 inhibitors, substitutions at the R2 and R3 positions of a benzoylhydrazide moiety attached to 5-methylisatin were found to improve binding affinity, whereas modifications at the R4 position were less effective. researchgate.netmdpi.com Furthermore, the type and position of substituents also affect the antioxidant properties of isatin derivatives, with methoxy-containing structures showing higher antioxidant effects than halogen-containing ones. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgarabjchem.orgjocpr.commdpi.com This approach aids in predicting the activity of new compounds and optimizing lead structures. jocpr.com QSAR studies have been applied to various isatin derivatives to understand the structural requirements for their biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net

Conformational Analysis and Bioactive Conformations

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is crucial for understanding the interaction of this compound derivatives with their biological targets. copernicus.orgscispace.comunifi.itleidenuniv.nl The three-dimensional structure, or conformation, that a molecule adopts when it binds to a receptor is known as its bioactive conformation. copernicus.orgleidenuniv.nl

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to determine the solution conformations of molecules. copernicus.orgunifi.it This information, combined with computational methods like molecular dynamics simulations, helps in identifying the preferred conformations and their populations. researchgate.netunifi.it

For drug design, understanding the bioactive conformation is essential as it guides the development of more rigid and pre-organized molecules that require less conformational change upon binding, potentially leading to higher affinity and selectivity. copernicus.org For example, in the design of inhibitors, identifying the bioactive conformation allows for the rational design of new compounds with improved binding characteristics. researchgate.net Computational tools like iCon and OMEGA are used to generate and analyze the conformational space of small molecules. frontiersin.org The analysis of these conformations helps in selecting candidate molecules that are more likely to adopt the desired bioactive shape.

Table of Research Findings on this compound Derivatives

| Activity | Derivative Class | Key Findings | Reference |

| Antidepressant/Anxiolytic | Isatin Derivatives | Isatin is an endogenous MAO inhibitor. | acs.orgpkheartjournal.comnih.gov |

| MAO Inhibition | N-Methyl Isatin | IC50 value of 7.9 ± 0.4 μM; increased affinity for MAO-B. | acs.org |

| Anti-inflammatory | 5-Bromo-isatin Derivatives | Bromo substituent at C-5 enhances anti-inflammatory potential. | pkheartjournal.comresearchgate.net |

| Antioxidant | 5-Methylisatin-thiosemicarbazones | Methoxy-containing structures showed higher antioxidant effects. | researchgate.net |

| α-Glucosidase Inhibition | Isatin-thiazole Derivatives | A 5-methylisatin derivative showed an IC50 of 5.36 ± 0.13 μM. | nih.gov |

| DNA Gyrase Inhibition | Pyrazolyl-imino-indolin-one Derivatives | Inhibition potency comparable to ciprofloxacin. | researchgate.net |

| Urease Inhibition | 5-Nitroisatin-3-thiosemicarbazones | Electronic effects of substituents are crucial for activity. | researchgate.net |

Molecular Hybridization and Privileged Scaffolds Incorporating this compound

Molecular hybridization is a prominent strategy in drug discovery that involves chemically linking two or more pharmacophores (molecular fragments with known biological activity) to create a single hybrid molecule. mdpi.com This approach aims to develop compounds with enhanced affinity, improved selectivity, or a dual mechanism of action. Isatin is considered a "privileged scaffold" in medicinal chemistry due to its ability to be modified at several positions (N-1, C-3, and on the benzene (B151609) ring at C-4, C-5, C-6, C-7), allowing for the generation of diverse molecular architectures with a wide range of pharmacological activities. nih.govresearchgate.net

Design and Synthesis of Hybrid Molecules

The design of isatin-based hybrids involves the rational selection of pharmacophores to be combined with the isatin core to target specific biological pathways. The synthesis of these hybrids typically relies on the reactivity of the C-3 keto group of the isatin ring. A common and straightforward method is the condensation reaction between an isatin derivative (such as this compound) and a compound containing a primary amine or a hydrazide functional group. nih.gov This reaction, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol (B145695), results in the formation of a C=N (imine or hydrazone) bond at the C-3 position, effectively linking the two molecular entities. nih.govresearchgate.net

For instance, the general synthesis of isatin-based Schiff bases involves refluxing the chosen isatin derivative with a suitable amine in ethanol with an acid catalyst. biomedres.us This methodology is broadly applicable for creating a vast library of hybrid molecules from the this compound scaffold.

Isatin-Azole Hybrids

Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. They are privileged structures in medicinal chemistry, with many derivatives possessing antifungal, antibacterial, and anticancer properties. nih.govpreprints.org The hybridization of isatin with various azole rings, such as triazole, thiazole, and pyrazole, has yielded compounds with significant biological potential. preprints.org

A powerful method for synthesizing isatin-1,2,3-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction involves the coupling of an N-propargylated isatin (isatin with an alkyne group at the N-1 position) with an organic azide. nih.gov Alternatively, condensation of isatin with hydrazide-containing azoles can form hybrids linked by a hydrazone bridge at the C-3 position. nih.gov

In one study, isatin-1,2,4-triazole hybrids were synthesized and showed notable antimicrobial activity. nih.gov Another research effort produced isatin-thiazolyl hybrids with potent anti-parasitic properties against Trypanosoma cruzi. nih.govpreprints.org While these studies did not specifically use this compound, the synthetic routes are fully adaptable to it for creating novel isatin-azole hybrids. A computational study on isatin-oxadiazole hybrids identified them as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with docking scores suggesting strong binding interactions. nih.gov

Isatin-Quinoline Hybrids

The quinoline (B57606) ring is another important pharmacophore known for its presence in alkaloids and its association with a broad spectrum of activities, including antimalarial and anticancer effects. preprints.org The combination of the isatin and quinoline scaffolds has been explored to develop new therapeutic agents.

The synthesis of isatin-quinoline hybrids is typically achieved through condensation. For example, an isatin derivative can be refluxed with a quinoline carbohydrazide (B1668358) in a suitable solvent like methanol (B129727) or ethanol with an acetic acid catalyst to form a hydrazone linkage. mdpi.comresearchgate.net In a study focused on developing new antibacterial agents, a series of 4-aminoquinoline-isatin hybrids were synthesized and evaluated. mdpi.com Another approach involves using click chemistry to tether quinoline and isatin moieties via a 1,2,3-triazole linker, which has been explored for developing agents against breast cancer and Methicillin-Resistant Staphylococcus aureus (MRSA). eurekaselect.com Structure-activity relationship studies from this research indicated that 5,7-disubstituted isatin moieties conferred desirable potency, suggesting that substitution on the isatin ring, such as with a 4-methyl group, could significantly influence biological activity. eurekaselect.com

| Hybrid Class | Linker Type | Synthetic Method | Reported Biological Activity | Reference |

| Isatin-Quinoline | Hydrazone | Condensation | Antibacterial | mdpi.com |

| Isatin-Quinoline | 1,2,3-Triazole | Click Chemistry | Anti-Breast Cancer, Anti-MRSA | eurekaselect.com |

Isatin-Sulfonamide Hybrids

Sulfonamides (sulfa drugs) are a well-established class of therapeutic agents with a history of use as antimicrobial drugs. tsijournals.com Hybridizing the isatin scaffold with a sulfonamide moiety has been investigated to create novel compounds with various biological activities. For example, a series of sulfonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives were synthesized via click chemistry and evaluated as inhibitors of the SARS-CoV-2 main protease. tandfonline.com The synthesis involved reacting N-propargyl isatins with an azide-containing sulfonamide intermediate. tandfonline.com One of the synthesized compounds, 2-(4-((2,3-Dioxoindolin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-sulfamoylphenyl)acetamide , showed promising inhibitory activity in the sub-micromolar range. tandfonline.com

Another study reported the synthesis of (1-allyl-2-oxoindolin-3-ylidene)-4-methylbenzenesulfono-hydrazide . biomedres.us This compound was formed by the condensation of 1-allyl-isatin with 4-methylbenzenesulfonohydrazide (B56588) and was evaluated for its urease inhibition potential. biomedres.us Although this example does not use this compound as the starting material, it demonstrates the successful hybridization of an isatin core with a methyl-substituted sulfonamide moiety. These examples highlight established synthetic routes for the potential creation of this compound-sulfonamide hybrids.

Isatin-Furan and Isatin-Uracil Hybrids

Research into isatin-furan and isatin-uracil hybrids is less extensive compared to other hybrid classes. The furan (B31954) ring is a component of many biologically active compounds. mdpi.com A study on the design of benzofuran-isatin hybrids reported their evaluation for anti-mycobacterial activity, indicating the viability of this hybrid class. preprints.org

The synthesis of such hybrids can be approached through established chemical reactions. For instance, Knoevenagel condensation is a method used to create hybrid structures from furanone precursors. mdpi.com While direct reports on the synthesis of this compound-furan or this compound-uracil hybrids are scarce in the surveyed literature, the general principles of organic synthesis would allow for their creation, representing an underexplored area for novel drug design.

Computational Chemistry and Drug Design

Computational chemistry and computer-aided drug design (CADD) are indispensable tools in modern medicinal chemistry for designing and optimizing lead compounds. mdpi.cominnovareacademics.in These methods are widely applied to isatin derivatives to predict their biological activity and guide synthetic efforts. researchgate.net

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., a this compound hybrid) when bound to a biological target, such as an enzyme or receptor. It calculates a "docking score," which estimates the binding affinity, helping to prioritize compounds for synthesis. mdpi.comresearchgate.netrjmseer.com Studies on 5-methylisatin derivatives have used docking to predict their binding to Cyclin-Dependent Kinase 2 (CDK2), a cancer target. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time. For drug design, they help assess the stability of a ligand-protein complex, providing insights into how the ligand interacts with the target under dynamic conditions. mdpi.comresearchgate.net

ADMET Analysis: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are crucial for evaluating a compound's drug-likeness and potential for success in clinical development. mdpi.cominnovareacademics.in

In one study, computational tools were used to design new methyl isatin derivatives as potential antidepressants by analyzing their interactions with monoamine oxidase. rjmseer.com Another computational exploration focused on 88 isatin derivatives as potential inhibitors of the InhA enzyme in Mycobacterium tuberculosis. researchgate.net These powerful in silico methods are directly applicable to the rational design of novel this compound derivatives, allowing researchers to model interactions, predict stability, and evaluate pharmacokinetic profiles before undertaking complex and resource-intensive synthesis. researchgate.netrjmseer.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for elucidating the interaction between a ligand and its target protein at the molecular level. For this compound derivatives, these methods have been instrumental in predicting binding affinities and understanding the stability of ligand-protein complexes.

Researchers have employed molecular docking to investigate the potential of this compound derivatives against a variety of biological targets. For instance, in the pursuit of antidepressant agents, docking studies were conducted on methyl isatin derivatives against monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO). The binding scores for specific derivatives, SDI 1 and SD 2, were found to be -8.76 kcal/mol and -9.28 kcal/mol against MAO, and -10.55 kcal/mol and -11.08 kcal/mol against IDO, respectively, indicating strong potential binding affinity. researchgate.netjdigitaldiagnostics.combenthamscience.com

In another study targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, various 5-methylisatin derivatives were designed and docked into the active site of the protein (PDB ID: 1E9H). mdpi.com The analysis revealed that hydrogen bonds formed between the isatin core of the derivatives and the amino acid residues GLU81 and LEU83 are extremely stable. mdpi.com This stability is a crucial factor for potent inhibitory activity.